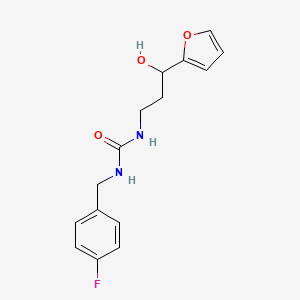

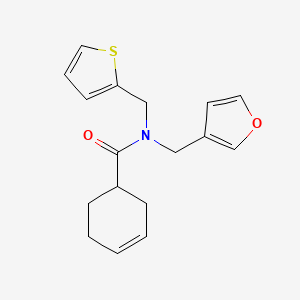

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(thiophen-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(thiophen-2-yl)benzamide” is a complex organic molecule. It contains a tetrahydro-2H-pyran-4-yl group, which is a type of oxygen-containing heterocycle, attached to an amide group via a thioether linkage. It also contains a thiophene ring, which is a type of sulfur-containing heterocycle .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydro-2H-pyran ring, the thiophene ring, and the amide group in separate steps, followed by their connection via the thioether linkage. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydro-2H-pyran ring, the thiophene ring, and the amide group. The tetrahydro-2H-pyran ring and the thiophene ring would contribute to the compound’s aromaticity, while the amide group would likely be involved in hydrogen bonding .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydro-2H-pyran ring, the thiophene ring, and the amide group could potentially undergo a variety of reactions. For example, the thiophene ring could undergo electrophilic aromatic substitution, while the amide group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the tetrahydro-2H-pyran ring, the thiophene ring, and the amide group could influence its solubility, stability, and reactivity .Scientific Research Applications

Heterocyclic Synthesis and Structural Characterization

Synthetic Methodologies for Heterocycles : Research has explored the synthesis of heterocycles involving thiophene and pyran derivatives. For instance, the coupling of diazo compounds with cyanoacetate or acetoacetate has been used to synthesize pyrazole, isoxazole, and pyrazolopyrimidine derivatives, highlighting the versatility of thiophene-based compounds in heterocyclic synthesis (Mohareb et al., 2004).

Diversity-Oriented Synthesis : The development of diverse non-natural compounds through oxidative carbon-hydrogen bond activation and click chemistry demonstrates the potential for creating a wide array of structurally diverse molecules for biological screening, using tetrahydropyrans as a core scaffold (Zaware et al., 2011).

Annulation Reactions for Benzothieno[3,2-b]pyran Derivatives : Phosphine-catalyzed annulation reactions have been employed to synthesize benzothieno[3,2-b]pyran derivatives, showcasing the method's efficiency in constructing complex heterocyclic systems (Ma et al., 2018).

Characterization of Heterocyclic Compounds : Studies on the crystal structure of compounds involving thiophene and benzamide groups underscore the importance of structural analysis in understanding the properties of heterocyclic compounds (Sharma et al., 2016).

Potential Applications

Anti-Tumor Activity : Compounds incorporating thiophene moieties have been synthesized and evaluated for their anti-tumor activities, demonstrating the potential of these heterocycles in medicinal chemistry (Gomha et al., 2016).

Materials Science : Pyrene-functionalized compounds have been explored for applications in dispersing carbon nanotubes and energy storage, indicating the broad applicability of these heterocyclic compounds beyond pharmaceuticals (Samy et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-thiophen-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S2/c20-18(19-9-13-22-16-7-10-21-11-8-16)15-5-3-14(4-6-15)17-2-1-12-23-17/h1-6,12,16H,7-11,13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHYHJQUXIGGPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)C2=CC=C(C=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/no-structure.png)

![3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2926260.png)

amine](/img/structure/B2926263.png)

![2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B2926268.png)

![(2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2926277.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2926280.png)

![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2926281.png)